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molecular formula C9H10N2O5 B8441979 2-Methoxy-4-(methylamino)-5-nitrobenzoic acid

2-Methoxy-4-(methylamino)-5-nitrobenzoic acid

Cat. No. B8441979
M. Wt: 226.19 g/mol
InChI Key: QAKFQVSTJFFOTO-UHFFFAOYSA-N
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Patent
US08916599B2

Procedure details

Prepared analogously to example 1b by hydrogenation of 2-methoxy-4-methylamino-5-nitro-benzoic acid using palladium/charcoal 10% in THF and methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]([NH:12][CH3:13])[C:9]([N+:14]([O-])=O)=[CH:8][C:4]=1[C:5]([OH:7])=[O:6]>C1COCC1.CO.[Pd]>[NH2:14][C:9]1[C:10]([NH:12][CH3:13])=[CH:11][C:3]([O:2][CH3:1])=[C:4]([CH:8]=1)[C:5]([OH:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=O)O)C=C(C(=C1)NC)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
NC=1C(=CC(=C(C(=O)O)C1)OC)NC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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